D-Galactose-d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

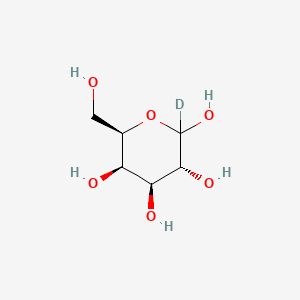

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RUIMULFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745860 | |

| Record name | D-(C~1~-~2~H)Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64267-73-8 | |

| Record name | D-(C~1~-~2~H)Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biochemical Significance of Deuterated D-Galactose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled D-galactose serves as a powerful and versatile tool in biochemical and pharmaceutical research. Its unique isotopic properties, particularly the kinetic isotope effect (KIE), allow for the detailed investigation of enzymatic mechanisms, the tracing of metabolic pathways, and the strategic modification of drug candidates to improve their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biochemical significance of deuterated D-galactose, detailing its applications, relevant experimental protocols, and the underlying principles that make it an invaluable asset in modern life sciences research.

Introduction to Deuterated D-Galactose

D-Galactose is a C-4 epimer of glucose and a fundamental monosaccharide in various biological processes, most notably the Leloir pathway for its conversion to glucose-1-phosphate.[1][2] Deuteration, the substitution of a hydrogen atom (¹H) with its stable, non-radioactive isotope deuterium (²H or D), introduces a subtle yet significant change in the molecule's mass and bond strength. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This seemingly minor alteration has profound implications for the molecule's behavior in biological systems, forming the basis of its utility in research.

The primary applications of deuterated D-galactose can be categorized into three main areas:

-

Mechanistic Enzymology: Probing enzyme reaction mechanisms through the kinetic isotope effect.

-

Metabolic Research: Tracing the fate of galactose in complex metabolic networks.

-

Drug Development: Modifying the pharmacokinetic properties of galactose-containing drugs or using it as a tool in pharmacokinetic studies.

This guide will delve into each of these areas, providing both theoretical background and practical experimental guidance.

Mechanistic Enzymology: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating enzymatic mechanisms.[3][4] The KIE is expressed as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD).

A prime example of the application of deuterated D-galactose in studying KIE is in the investigation of galactose oxidase . This enzyme catalyzes the oxidation of the primary alcohol at the C-6 position of D-galactose to an aldehyde.[5]

Galactose Oxidase and the Kinetic Isotope Effect

Studies using D-galactose deuterated at the C-6 position (6,6'-dideuterio-D-galactose) have been instrumental in understanding the mechanism of galactose oxidase. A significant primary KIE is observed, indicating that the abstraction of a hydrogen atom from the C-6 position is the rate-determining step in the catalytic cycle.[6]

Table 1: Kinetic Isotope Effect Data for Galactose Oxidase

| Substrate | Apparent Second-Order Rate Constant (kred) | Kinetic Isotope Effect (kH/kD) | Reference |

| Protio-D-galactose | 1.59 x 10⁴ M⁻¹s⁻¹ | \multirow{2}{*}{21.2} | [6] |

| 6,6'-dideuterio-D-galactose | 7.50 x 10² M⁻¹s⁻¹ | [6] | |

| 1-O-methyl-α-D-galactopyranoside | - | 22.5 ± 2 | [6] |

These large KIE values strongly support a mechanism involving hydrogen tunneling, where the hydrogen atom quantum mechanically tunnels through the activation barrier rather than going over it.

Experimental Protocol: Measuring the Kinetic Isotope Effect of Galactose Oxidase

This protocol outlines a general procedure for determining the KIE of galactose oxidase using a deuterated D-galactose substrate.

Materials:

-

Galactose oxidase from Dactylium dendroides

-

Protio-D-galactose

-

6,6'-dideuterio-D-galactose

-

Oxygen electrode or spectrophotometer

-

Buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)

-

Horseradish peroxidase (HRP) and a suitable chromogenic substrate (for spectrophotometric assay)

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare stock solutions of galactose oxidase, protio-D-galactose, and 6,6'-dideuterio-D-galactose in the buffer. Determine the precise concentration of each solution.

-

-

Kinetic Assay (Oxygen Consumption Method):

-

Equilibrate the reaction buffer in the oxygen electrode chamber to the desired temperature.

-

Add a known amount of galactose oxidase to the chamber.

-

Initiate the reaction by adding a known concentration of either protio- or deuterated D-galactose.

-

Monitor the rate of oxygen consumption over time. The initial linear rate corresponds to the reaction velocity.

-

-

Kinetic Assay (Spectrophotometric Method):

-

Prepare a reaction mixture containing the buffer, HRP, and a chromogenic substrate.

-

Add a known amount of galactose oxidase.

-

Initiate the reaction by adding a known concentration of either protio- or deuterated D-galactose.

-

Monitor the change in absorbance at the appropriate wavelength over time. The initial linear rate corresponds to the reaction velocity.

-

-

Data Analysis:

-

Determine the initial reaction rates (V₀) for a range of substrate concentrations for both the protiated and deuterated substrates.

-

Calculate the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.

-

The KIE on Vmax/Km is calculated as (Vmax/Km)H / (Vmax/Km)D.

-

Metabolic Research: Stable Isotope Tracing

Deuterated D-galactose is an excellent stable isotope tracer for elucidating metabolic pathways. By introducing a deuterated substrate into a biological system (cell culture, animal model, or human subject), researchers can track the incorporation of deuterium into various downstream metabolites. This provides a dynamic view of metabolic fluxes that cannot be obtained from static metabolite concentration measurements alone.[7][8]

The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[2][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Synthesis and rapid purification of UDP-[6-3H]galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leloir pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to D-Galactose-d Stereochemistry and Isotopic Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of deuterated D-galactose (D-galactose-d) and the analytical methodologies for determining its isotopic purity. The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structural nuances of D-galactose and the practical aspects of its isotopic analysis, which is critical for its application in metabolic research, drug development, and clinical diagnostics.

Stereochemistry of D-Galactose

D-Galactose, a C-4 epimer of glucose, is an aldohexose that exists in various isomeric forms. Its stereochemistry is fundamental to its biological function and recognition by enzymes and receptors.

Linear and Cyclic Forms

In solution, D-galactose exists in equilibrium between its open-chain (aldehyde) form and its cyclic hemiacetal forms. The cyclic structures are formed by the intramolecular reaction of the hydroxyl group on carbon 5 (C-5) with the aldehyde group on carbon 1 (C-1), resulting in the formation of a six-membered pyranose ring. A less common five-membered furanose ring can also be formed.

Anomers: α-D-Galactopyranose and β-D-Galactopyranose

The cyclization of D-galactose creates a new stereocenter at the anomeric carbon (C-1), leading to the formation of two diastereomers known as anomers: α-D-galactopyranose and β-D-galactopyranose. These anomers differ in the orientation of the hydroxyl group at C-1. In the α-anomer, the anomeric hydroxyl group is in the axial position, while in the β-anomer, it is in the equatorial position.

In aqueous solution, the α and β anomers of D-galactose interconvert in a process called mutarotation until an equilibrium is reached.[1]

Table 1: Equilibrium Composition of D-Galactose Anomers in Water

| Anomer | Percentage at Equilibrium | Specific Rotation ([α]D) |

| α-D-Galactopyranose | ~28-32% | +150.7° |

| β-D-Galactopyranose | ~68-72% | +52.8° |

| Equilibrium Mixture | 100% | +80.2° |

Chair Conformation

The pyranose ring of D-galactose adopts a stable chair conformation. The most stable chair conformation for both anomers is the ⁴C₁ form, where the bulky -CH₂OH group is in the equatorial position. The key stereochemical feature that distinguishes D-galactose from D-glucose is the axial orientation of the hydroxyl group at C-4.

Diagram 1: Stereoisomers of D-Galactose

Caption: Interconversion between the linear and cyclic anomers of D-Galactose.

Influence of Deuterium Substitution on Stereochemistry

The substitution of hydrogen with deuterium is generally considered to have a minimal effect on the gross stereochemistry of a molecule like D-galactose. However, subtle changes in conformational equilibria and reaction kinetics, known as secondary isotope effects, can occur. For this compound, the anomeric equilibrium may be slightly perturbed in a deuterated solvent (e.g., D₂O) compared to H₂O due to differences in the strengths of hydrogen and deuterium bonds.[2] However, for most practical purposes in the context of its use as a metabolic tracer, the fundamental stereochemical assignments remain unchanged.

Isotopic Purity Analysis of this compound

The determination of the isotopic purity of this compound is crucial for its use in quantitative studies. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and widely used technique for the analysis of volatile and thermally stable compounds. Since sugars are non-volatile, a derivatization step is required to convert this compound into a form suitable for GC analysis.

This protocol outlines the derivatization of this compound to its trimethylsilyl ether, a volatile derivative suitable for GC-MS analysis.

Materials:

-

This compound sample

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials (2 mL) with screw caps and septa

-

Vortex mixer

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial.

-

Dissolution: Add 100 µL of anhydrous pyridine to the vial. Vortex thoroughly to dissolve the sample completely.

-

Derivatization: Add 100 µL of BSTFA with 1% TMCS to the solution. Cap the vial tightly.

-

Reaction: Heat the mixture at 70-80°C for 30-60 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

GC-MS Analysis: Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system.

GC-MS Parameters (Typical):

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

The mass spectrum of the TMS-derivatized D-galactose will show a characteristic fragmentation pattern. The isotopic purity is determined by analyzing the mass shifts in the molecular ion and key fragment ions due to the presence of deuterium. For a singly deuterated D-galactose-d1, a mass shift of +1 Da will be observed for fragments containing the deuterium atom.

Table 2: Key Mass Fragments of TMS-Derivatized D-Galactose

| m/z (unlabeled) | Proposed Fragment Structure | m/z (D-galactose-d1) |

| 73 | [Si(CH₃)₃]⁺ | 73 |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | 147 |

| 204 | [C₆H₁₁O₄Si]⁺ | 204 or 205 |

| 217 | [C₇H₁₇O₃Si₂]⁺ | 217 or 218 |

| 361 | [M - CH₂OTMS]⁺ | 361 or 362 |

Note: The exact m/z of deuterated fragments depends on the position of the deuterium label.

Diagram 2: GC-MS Workflow for Isotopic Purity Analysis

Caption: Workflow for the isotopic purity analysis of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to determine the position and extent of isotopic labeling. Both ¹H and ²H NMR can be employed for the analysis of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes (5 mm)

-

NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of D₂O in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal in the molecule. A decrease in the integral of a specific proton signal indicates deuterium substitution at that position.

-

-

²H NMR Acquisition:

-

Tune the NMR probe to the deuterium frequency.

-

Acquire a ²H NMR spectrum. A signal will be observed at the chemical shift corresponding to the position of the deuterium atom, confirming the location of the label.

-

The ¹H and ¹³C NMR spectra of D-galactose in D₂O show distinct signals for the α and β anomers.

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for D-Galactopyranose Anomers in D₂O

| Position | α-Anomer ¹H | β-Anomer ¹H | α-Anomer ¹³C | β-Anomer ¹³C |

| C1 | 5.23 (d) | 4.65 (d) | 93.1 | 97.2 |

| C2 | 3.84 (dd) | 3.52 (dd) | 69.1 | 72.5 |

| C3 | 3.92 (dd) | 3.69 (dd) | 69.8 | 73.2 |

| C4 | 4.16 (d) | 3.92 (d) | 69.6 | 69.6 |

| C5 | 4.02 (t) | 3.76 (t) | 70.4 | 75.1 |

| C6a | 3.78 (dd) | 3.78 (dd) | 61.7 | 61.7 |

| C6b | 3.73 (dd) | 3.73 (dd) | 61.7 | 61.7 |

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Diagram 3: Logical Flow for NMR-based Isotopic Purity Determination

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated D-Galactose (D-Galactose-d)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details robust methodologies for the chemical synthesis and subsequent purification of deuterated D-Galactose (D-Galactose-d), a critical isotopically labeled sugar for various research applications, including metabolic studies and as an internal standard in mass spectrometry.

Introduction to this compound

Deuterium-labeled D-Galactose (this compound) is a stable isotope-labeled form of D-galactose where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution provides a valuable tool for researchers in drug development and metabolic analysis. The increased mass of deuterium allows for the differentiation of labeled from unlabeled galactose in mass spectrometry-based assays, making it an ideal internal standard for quantification. Furthermore, this compound can be used as a tracer to investigate the kinetics and pathways of galactose metabolism in biological systems without the safety concerns associated with radioactive isotopes. This guide outlines key methods for the synthesis and purification of this compound, providing detailed protocols and expected outcomes.

Synthesis Methodologies for this compound

The synthesis of this compound can be approached through several strategies, primarily depending on the desired position of the deuterium label. The most common methods involve the reduction of a suitable galactose precursor with a deuterium-donating reagent or catalytic hydrogen-deuterium exchange.

Method 1: Synthesis of D-Galactose-1-d via Reduction of D-Galactono-1,4-lactone

This method introduces a deuterium atom specifically at the C-1 position of D-galactose. The strategy involves the reduction of the lactone form of D-galactonic acid, D-galactono-1,4-lactone, using a deuterated reducing agent such as sodium borodeuteride (NaBD₄).

Experimental Workflow:

Caption: Workflow for the synthesis and purification of D-Galactose-1-d.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 1.0 g of D-galactono-1,4-lactone in 20 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-4 °C in an ice bath.

-

Reduction: Slowly add a solution of 0.25 g of sodium borodeuteride (NaBD₄) in 5 mL of water to the lactone solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature. Quench the reaction by the dropwise addition of glacial acetic acid until the effervescence ceases (to neutralize excess NaBD₄).

-

Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

-

Borate Removal: Co-evaporate the residue with methanol (3 x 20 mL) to remove borate esters as volatile trimethyl borate.

Method 2: Per-deuteration via Catalytic H-D Exchange

For applications requiring multiple deuterium labels, a catalytic hydrogen-deuterium (H-D) exchange can be employed. This method utilizes a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), in the presence of a deuterium source, typically deuterium oxide (D₂O) and deuterium gas (D₂). This approach can lead to the exchange of multiple non-acidic C-H protons with deuterium.

Experimental Workflow:

An In-depth Technical Guide to D-Galactose Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-galactose is a C-4 epimer of glucose and a fundamental monosaccharide in human metabolism. Primarily derived from the digestion of lactose found in dairy products, galactose serves as both an energy source and a crucial component in the biosynthesis of various macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans. [1]The proper metabolism of galactose is vital, and defects in the enzymatic pathways responsible for its conversion can lead to the life-threatening genetic disorder known as galactosemia. [2]This guide provides a comprehensive overview of the core and alternative pathways of D-galactose metabolism, presents key quantitative data, and details experimental protocols for studying this essential metabolic process.

Core Pathway: The Leloir Pathway

The primary route for galactose utilization in most organisms, including humans, is the Leloir pathway. [3][4]This series of four enzymatic reactions converts α-D-galactose into glucose-1-phosphate, which can then enter glycolysis or be converted to glucose-6-phosphate for other metabolic fates. [2] The key steps of the Leloir pathway are:

-

Anomerization: β-D-galactose, the common anomeric form, is first converted to its α-anomer by galactose mutarotase (GALM) . This step is crucial as subsequent enzymes in the pathway are specific for α-D-galactose. [4]2. Phosphorylation: Galactokinase (GALK1) catalyzes the phosphorylation of α-D-galactose at the C-1 position, using ATP as the phosphate donor, to yield galactose-1-phosphate (Gal-1-P). [5]This irreversible step traps galactose within the cell.

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) facilitates the transfer of a UMP group from UDP-glucose to Gal-1-P, producing UDP-galactose and glucose-1-phosphate. [2][6]This is a critical, reversible reaction in the pathway.

-

Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a continued supply of UDP-glucose for the GALT reaction and providing UDP-galactose for biosynthetic processes. [2]

Alternative Metabolic Routes

Under normal physiological conditions, the Leloir pathway is the primary route for galactose metabolism. However, when this pathway is impaired, as seen in galactosemia, alternative metabolic routes become more significant. [4][7]

The Galactitol Pathway (Polyol Pathway)

In the presence of high galactose concentrations, aldose reductase can reduce galactose to galactitol (also known as dulcitol). [4]This reaction utilizes NADPH as a cofactor. Unlike sorbitol, which is formed from glucose in the polyol pathway, galactitol is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase. [4]As a result, galactitol accumulates in tissues, leading to osmotic stress and cellular damage, which is a key factor in the pathogenesis of cataracts in galactosemia. [4][8]

The Galactonate Pathway

Another alternative route involves the oxidation of galactose to D-galactonate. This process is initiated by galactose dehydrogenase , which converts galactose to D-galactono-1,4-lactone in an NAD+-dependent reaction. The lactone can then be hydrolyzed to D-galactonate. [6][9]D-galactonate can be further metabolized, potentially entering the pentose phosphate pathway. [4]While this pathway is generally minor, it becomes more active in individuals with GALT deficiency. [7]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes of the Leloir pathway and the concentrations of relevant metabolites in both healthy individuals and those with galactosemia.

Table 1: Enzyme Kinetics of the Human Leloir Pathway

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Source |

| Galactokinase (GALK1) | Galactose | 0.34 - 0.97 | - | [7][10] |

| ATP | 0.034 - 2.10 | kcat = 8.7 s-1 | [7][10][11] | |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | ~0.38 | - | |

| UDP-Glucose | ~0.071 | - | ||

| UDP-Galactose 4'-Epimerase (GALE) | UDP-Galactose | - | - |

Table 2: Metabolite Concentrations in Health and Disease

| Metabolite | Condition | Concentration | Source |

| Galactose (Blood) | Normal | < 0.1 mg/dL | |

| Classic Galactosemia (untreated) | > 10 mg/dL | ||

| Galactose-1-Phosphate (Erythrocytes) | Normal | < 1 mg/dL | |

| Classic Galactosemia (untreated) | > 10 mg/dL | ||

| Classic Galactosemia (treated) | 1 - 5 mg/dL | ||

| Galactitol (Urine) | Normal | Age-dependent | |

| Classic Galactosemia (untreated) | Markedly elevated |

Experimental Protocols

This section provides an overview of common methodologies used to study D-galactose metabolism.

Enzyme Activity Assays

a) Galactokinase (GALK1) Activity Assay

A common method for assaying GALK1 activity is a coupled enzyme spectrophotometric assay. The production of galactose-1-phosphate is coupled to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

-

Principle:

-

Galactose + ATP --(GALK1)--> Galactose-1-Phosphate + ADP

-

ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

-

-

Procedure Outline:

-

Prepare a reaction mixture containing buffer, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Add the sample containing GALK1 (e.g., erythrocyte lysate).

-

Initiate the reaction by adding galactose.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate enzyme activity based on the rate of NADH oxidation.

-

b) Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay

GALT activity can also be measured using a coupled enzyme assay. The formation of glucose-1-phosphate is coupled to the phosphoglucomutase and glucose-6-phosphate dehydrogenase reactions. The reduction of NADP+ to NADPH is measured by the increase in absorbance at 340 nm.

-

Principle:

-

Galactose-1-Phosphate + UDP-Glucose --(GALT)--> UDP-Galactose + Glucose-1-Phosphate

-

Glucose-1-Phosphate --(Phosphoglucomutase)--> Glucose-6-Phosphate

-

Glucose-6-Phosphate + NADP+ --(Glucose-6-Phosphate Dehydrogenase)--> 6-Phosphogluconate + NADPH + H+

-

-

Procedure Outline:

-

Prepare a reaction mixture containing buffer, UDP-glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

-

Add the sample containing GALT (e.g., erythrocyte lysate).

-

Initiate the reaction by adding galactose-1-phosphate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate enzyme activity based on the rate of NADPH formation.

-

c) UDP-Galactose 4'-Epimerase (GALE) Activity Assay

GALE activity is typically assayed in the direction of UDP-glucose formation. The product, UDP-glucose, is then measured using a coupled reaction with UDP-glucose dehydrogenase, which reduces NAD+. The increase in absorbance at 340 nm due to NADH formation is monitored.

-

Principle:

-

UDP-Galactose --(GALE)--> UDP-Glucose

-

UDP-Glucose + 2 NAD+ + H₂O --(UDP-Glucose Dehydrogenase)--> UDP-Glucuronic Acid + 2 NADH + 2 H+

-

-

Procedure Outline:

-

Prepare a reaction mixture containing buffer, NAD+, and UDP-glucose dehydrogenase.

-

Add the sample containing GALE.

-

Initiate the reaction by adding UDP-galactose.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate enzyme activity based on the rate of NADH formation.

-

Metabolite Quantification

a) Galactose and Galactose-1-Phosphate Quantification

A common method for the simultaneous quantification of galactose and galactose-1-phosphate in blood spots or other biological samples is through enzymatic assays coupled with fluorometric or mass spectrometric detection.

-

Principle:

-

For total galactose (galactose + galactose-1-phosphate), the sample is first treated with alkaline phosphatase to convert galactose-1-phosphate to galactose.

-

Galactose is then oxidized by galactose dehydrogenase, with the concomitant reduction of NAD+ to NADH.

-

NADH is measured fluorometrically or by mass spectrometry.

-

To measure galactose alone, the alkaline phosphatase step is omitted.

-

Galactose-1-phosphate concentration is calculated by subtracting the galactose concentration from the total galactose concentration.

-

-

Procedure Outline:

-

Elute metabolites from a dried blood spot or prepare a protein-free extract of the sample.

-

Divide the sample into two aliquots. Treat one aliquot with alkaline phosphatase.

-

Add a reaction mixture containing NAD+ and galactose dehydrogenase to both aliquots.

-

Incubate to allow the reaction to proceed to completion.

-

Measure the resulting NADH concentration using a fluorometer or mass spectrometer.

-

Calculate the concentrations of galactose and galactose-1-phosphate based on a standard curve.

-

References

- 1. KEGG PATHWAY: Galactose metabolism - Homo sapiens (human) [kegg.jp]

- 2. microbenotes.com [microbenotes.com]

- 3. researchgate.net [researchgate.net]

- 4. GALK1 galactokinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Galactokinase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Characteristics of galactokinase and galactose-1-phosphate uridyltransferase in cultivated fibroblasts and amniotic fluid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GALK1 galactokinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Galactose dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 10. uniprot.org [uniprot.org]

- 11. View single kinetic law entry [sabiork.h-its.org]

The Role of D-galactose in Cellular Senescence and Aging Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactose, a naturally occurring reducing sugar, has been extensively utilized to induce a premature aging phenotype, both in vivo and in vitro, effectively creating robust models of cellular senescence. This technical guide provides an in-depth exploration of the mechanisms by which D-galactose promotes cellular senescence, details experimental protocols for establishing these models, and presents key quantitative data from relevant studies. The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and advanced glycation end products (AGEs), which in turn activates critical signaling pathways, including the p53/p21 and p16INK4a/pRb pathways, leading to cell cycle arrest and the acquisition of a senescence-associated secretory phenotype (SASP). This guide is intended to serve as a comprehensive resource for researchers leveraging D-galactose-induced senescence models in aging research and the development of senolytic therapies.

Introduction

Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest. It plays a dual role in physiological and pathological processes, contributing to tumor suppression and wound healing, but also driving aging and age-related diseases when senescent cells accumulate. The ability to reliably induce senescence in a controlled laboratory setting is crucial for studying its complex mechanisms and for screening potential therapeutic interventions. D-galactose has emerged as a widely used agent for this purpose, as chronic exposure mimics the natural aging process by inducing oxidative stress and mitochondrial dysfunction.[1][2][3][4]

Mechanism of D-galactose-Induced Cellular Senescence

The primary mechanism by which D-galactose induces cellular senescence is the generation of oxidative stress.[5][6] Excess D-galactose is metabolized by galactose oxidase, producing hydrogen peroxide (H₂O₂) and leading to an accumulation of reactive oxygen species (ROS).[7] This elevated oxidative stress has several downstream consequences:

-

Mitochondrial Dysfunction: ROS can damage mitochondrial DNA and proteins, leading to impaired mitochondrial function and a further increase in ROS production, creating a vicious cycle.[2][8] This is evidenced by decreased mitochondrial membrane potential and reduced ATP production.[8]

-

Formation of Advanced Glycation End Products (AGEs): D-galactose can non-enzymatically react with proteins and lipids to form AGEs.[1][4] The accumulation of AGEs contributes to cellular dysfunction and activates pro-inflammatory signaling.

-

Activation of Senescence-Associated Signaling Pathways: The cellular stress induced by ROS and AGEs activates key tumor suppressor pathways that govern cellular senescence. The two most prominent pathways are:

-

The p53/p21 Pathway: DNA damage and other cellular stresses activate the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to G1 cell cycle arrest.[3][9][10]

-

The p16INK4a/pRb Pathway: The p16INK4a tumor suppressor protein is another critical regulator of cellular senescence. It specifically inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the expression of genes necessary for entry into the S phase of the cell cycle.[1][9][10]

-

-

Induction of the Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the SASP.[1][11] The NF-κB signaling pathway is a key regulator of the SASP.[1][11] In D-galactose-induced senescence, the activation of NF-κB leads to the secretion of factors like IL-6 and IL-8.[1][11]

Quantitative Data from D-galactose-Induced Senescence Models

The following tables summarize quantitative data from various studies that have utilized D-galactose to induce cellular senescence in different cell types.

Table 1: In Vitro D-galactose Treatment Parameters and Senescence Induction

| Cell Type | D-galactose Concentration | Treatment Duration | Key Senescence Markers Observed | Reference(s) |

| Human Astrocytic CRT Cells | 50 g/L | 5 days | Increased SA-β-gal positive cells, elevated p16, p53, p21 | [1] |

| Rat Primary Astrocytes | 50 g/L | 5 days | Increased SA-β-gal positive cells, elevated p16, p53, p21 | [1] |

| Glioblastoma (C6) Cells | 222 mM | 8 days | Increased SA-β-gal positive cells, increased p53, decreased Lamin B1 | [12] |

| Glioblastoma (U87MG) Cells | 222 mM | 7-9 days | ~60-70% SA-β-gal positive cells | [12] |

| Human Embryo Lung Fibroblasts (MRC-5) | Not specified | Not specified | Increased SA-β-gal activity, upregulation of p21 | [2][8] |

| LLC-PK1 Cells | 300 mM | 120 hours | 86% SA-β-gal positive cells, decreased PCNA and Lamin B1 | [7] |

| Neural Stem Cells (NSCs) | 10-20 µM | 24 hours | Increased SA-β-gal positive cells, decreased BrdU+ cells | [13][14] |

| Rat Mesenchymal Stem Cells | 8 g/L | Through 3 passages | 85% X-gal positive cells, G0/G1 cell cycle arrest | [15] |

Table 2: Biomarker Modulation in D-galactose-Induced Senescence

| Cell/Tissue Type | Biomarker | Direction of Change | Method of Detection | Reference(s) |

| Astrocytic CRT Cells | p16, p53, p21 | Increased | Western Blot | [1] |

| Astrocytic CRT Cells | IL-6, IL-8 | Increased | Not specified | [1][11] |

| Glioblastoma (C6) Cells | p53 | Increased | Western Blot | [12] |

| Glioblastoma (C6) Cells | Lamin B1 | Decreased | Western Blot | [12] |

| LLC-PK1 Cells | PCNA, Lamin B1 | Decreased | Not specified | [7] |

| LLC-PK1 Cells | 8-OHdG | Increased | Not specified | [7] |

| Neural Stem Cells | Nitric Oxide (NO) | Increased | Not specified | [13][14] |

| Neural Stem Cells | Total Antioxidant Capacity (FRAP) | Decreased | Not specified | [13][14] |

| Rat Heart | p53, p21 | Increased | Not specified | [3] |

| Mouse Brain | SIRT1 | Decreased | Western Blot | [9] |

| Mouse Brain | p53, p21, p16 | Increased | Western Blot | [9] |

Experimental Protocols

Induction of Cellular Senescence with D-galactose (in vitro)

This protocol provides a general framework for inducing senescence in cultured cells. The optimal D-galactose concentration and treatment duration should be determined empirically for each cell type.

-

Cell Culture: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.

-

Preparation of D-galactose Solution: Prepare a stock solution of D-galactose in sterile culture medium. The final concentration will vary depending on the cell type (see Table 1). For example, to prepare a 50 g/L solution, dissolve 5 g of D-galactose in 100 mL of culture medium.

-

Treatment: Remove the existing culture medium from the cells and replace it with the D-galactose-containing medium.

-

Incubation: Incubate the cells for the desired duration (e.g., 24 hours to several days). Monitor the cells periodically for morphological changes, such as an enlarged and flattened appearance.

-

Verification of Senescence: After the treatment period, assess the induction of senescence using markers such as Senescence-Associated β-Galactosidase (SA-β-gal) staining, cell cycle analysis, or western blotting for senescence-related proteins.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal staining is a widely used biomarker for senescent cells, which is detectable at pH 6.0 due to increased lysosomal content in these cells.[7]

-

Cell Fixation: Wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with a 3% formaldehyde solution for 5 minutes at room temperature.[7]

-

Washing: Rinse the cells twice with PBS.

-

Staining: Prepare the staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at a final pH of 6.0. Commercially available kits are recommended for convenience and consistency.[1] Incubate the cells with the staining solution overnight at 37°C in a dry incubator (do not use a CO₂ incubator as it can alter the pH).

-

Visualization: Observe the cells under a light microscope. Senescent cells will stain blue.

-

Quantification: Count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of SA-β-gal positive cells.

Western Blotting for Senescence Markers

Western blotting can be used to quantify the expression levels of key proteins involved in senescence, such as p53, p21, p16, and Lamin B1.

-

Protein Extraction: Lyse the control and D-galactose-treated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the senescence markers of interest (e.g., anti-p53, anti-p21, anti-p16, anti-Lamin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.

Visualizations of Key Pathways and Workflows

Signaling Pathways in D-galactose-Induced Senescence

Caption: D-galactose induced senescence signaling.

Experimental Workflow for D-galactose-Induced Senescence

Caption: General experimental workflow.

Conclusion

D-galactose provides a reliable and reproducible method for inducing cellular senescence, thereby creating valuable models for studying the aging process and for the preclinical evaluation of anti-aging and senolytic compounds. The mechanisms underpinning D-galactose-induced senescence are multifaceted but converge on the induction of oxidative stress, which activates the canonical p53/p21 and p16INK4a/pRb tumor suppressor pathways. This guide offers a comprehensive overview of the current understanding of D-galactose as a senogenic agent, complete with quantitative data and detailed experimental protocols to aid researchers in establishing and utilizing these models in their own work. The continued use and refinement of D-galactose-induced senescence models will undoubtedly contribute to advancing our knowledge of aging and the development of novel therapeutics to extend human healthspan.

References

- 1. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Accelerated Aging in a Mouse Model [mdpi.com]

- 5. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mitochondrial Impairment Mechanism in D-galactose-induced Senescence in Experimental Fibroblast Cell Model | Atlantis Press [atlantis-press.com]

- 9. The protective effect of PL 1-3 on D-galactose-induced aging mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P16INK4A—More Than a Senescence Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [Study on cell senescence induced by D-galactose in cultured rat mesenchymal stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Deuterated D-Galactose (D-Galactose-d) for Researchers and Drug Development Professionals

Introduction: D-Galactose, a C-4 epimer of glucose, is a naturally occurring monosaccharide that plays a crucial role in cellular metabolism and is a key component of glycolipids and glycoproteins. Its isotopically labeled form, specifically deuterated D-Galactose (D-Galactose-d), is an invaluable tool for researchers in the fields of metabolomics, pharmacokinetics, and drug development. The substitution of hydrogen with deuterium (²H or d), a stable, non-radioactive isotope, creates a heavier molecule that can be distinguished from its unlabeled counterpart by mass spectrometry. This property allows for precise tracing of the metabolic fate of galactose in complex biological systems, aiding in the elucidation of metabolic pathways, the study of disease models, and the development of novel therapeutics.

Commercial Suppliers and Availability of this compound

The availability of high-purity, isotopically enriched this compound is critical for metabolic research. Several specialized chemical suppliers offer various deuterated forms of D-Galactose. The table below summarizes key information for some of these commercial sources.

| Supplier | Product Name/Description | CAS Number (Labeled) | Isotopic Purity | Chemical Purity | Available Quantities |

| MedChemExpress | This compound (D-(+)-Galactose-d₁) | Not specified | >98% | >98% | Custom Quote |

| This compound₂-1 | Not specified | >98% | >98% | Custom Quote | |

| Cambridge Isotope Laboratories, Inc. | D-Galactose (1-D, 98%) | 64267-73-8 | 98% | 98% | 0.5 g, 1 g |

| Santa Cruz Biotechnology | This compound₇ | 146955-40-2 | Not specified | ≥98% | 1 mg, 5 mg |

| Toronto Research Chemicals | This compound₇ | 146955-40-2 | 99.1% D | Not specified | 1 mg, 5 mg, 10 mg |

| Omicron Biochemicals, Inc. | D-Galactose-1-d | Not specified | ≥98% | >98% | 10 mg, 25 mg, 50 mg |

| D-Galactose-2-d | Not specified | ≥98% | >98% | 10 mg, 25 mg, 50 mg | |

| D-Galactose-UL-d₇ | Not specified | ≥98% | >98% | 10 mg, 25 mg, 50 mg |

Note: Availability, purity, and catalog numbers are subject to change. Researchers should consult the suppliers' websites for the most current information.

Core Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer in stable isotope labeling studies.

-

Metabolic Flux Analysis: By introducing this compound into a biological system (in vitro or in vivo), researchers can track the incorporation of deuterium into various downstream metabolites. Using mass spectrometry or NMR spectroscopy, the rate of appearance and the distribution of the label can be quantified to determine the flux through specific metabolic pathways.[1][2]

-

Pharmacokinetic Studies: In drug development, deuterating a molecule can alter its metabolic rate without changing its fundamental pharmacological activity. This "kinetic isotope effect" can be exploited to improve a drug's pharmacokinetic profile. This compound can be used in early-stage research to understand the metabolism of galactose-containing moieties in drug candidates.

-

Disease Model Research: Chronic administration of high doses of unlabeled D-Galactose is a well-established method for inducing an accelerated aging phenotype in rodents, mimicking aspects of age-related oxidative stress and cognitive decline.[3][4] Using this compound in these models allows for detailed investigation into how galactose metabolism is altered during the aging process and its contribution to the observed pathology.

-

Internal Standards for Mass Spectrometry: Due to its chemical identity but different mass, this compound is an ideal internal standard for the accurate quantification of unlabeled D-Galactose in biological samples using isotope dilution mass spectrometry.[5]

Metabolic Fate: The Leloir Pathway

The primary route for D-Galactose metabolism in most organisms is the Leloir pathway, which converts D-Galactose into glucose-6-phosphate, an intermediate of glycolysis.[6] This conversion involves four key enzymatic steps.

Caption: The Leloir Pathway for D-Galactose metabolism.

Experimental Protocols

In Vivo D-Galactose-Induced Accelerated Aging Model

This protocol describes a common method for inducing an aging-like state in rodents. The use of this compound in place of or in combination with unlabeled D-Galactose can allow for tracing studies within this model.

Objective: To induce a phenotype of accelerated senescence in rodents for studying age-related pathologies.

Materials:

-

D-Galactose or this compound

-

Sterile 0.9% saline solution

-

Experimental animals (e.g., Wistar rats or C57BL/6 mice, 8-10 weeks old)

-

Syringes and needles for injection

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

-

Preparation of D-Galactose Solution: Prepare a fresh solution of D-Galactose daily by dissolving it in sterile 0.9% saline to a final concentration of 1.5 g/10 mL.

-

Administration: Administer D-Galactose via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose of 150 mg/kg body weight, once daily.[3][4] The control group should receive an equivalent volume of the saline vehicle.

-

Duration: Continue the daily injections for a period of 6 to 8 weeks.

-

Monitoring and Endpoint Analysis: Monitor animals for changes in body weight, behavior, and cognitive function (e.g., using Morris water maze or Y-maze tests). At the end of the treatment period, collect tissues of interest (e.g., brain, liver, serum) for biochemical assays (e.g., oxidative stress markers), histological analysis, or metabolomic analysis (if using this compound).

Caption: Experimental workflow for a D-Galactose-induced aging model.

Stable Isotope Tracing in Cell Culture with this compound

Objective: To trace the metabolic fate of galactose in a specific cell line.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM) lacking glucose and galactose

-

Unlabeled D-Glucose and D-Galactose

-

This compound (specific isomer as required)

-

Dialyzed fetal bovine serum (dFBS)

-

Cell culture plates/flasks

-

Methanol, water, and chloroform (for metabolite extraction)

-

LC-MS/MS or GC-MS system

Procedure:

-

Media Preparation: Prepare experimental media. A typical setup involves a control medium with unlabeled glucose and galactose, and a tracer medium where the unlabeled galactose is replaced with this compound at the same concentration.

-

Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow in standard complete medium for 24 hours.

-

Tracer Introduction: Aspirate the standard medium and wash the cells once with PBS. Add the pre-warmed experimental media (control or tracer) to the respective plates.

-

Time-Course Sampling: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). At each time point, rapidly collect both the cell lysate and the culture medium.

-

Metabolite Extraction: For intracellular metabolites, wash the cells with ice-cold saline, then quench metabolism and extract metabolites using an ice-cold solvent mixture (e.g., 80:20 methanol:water). Scrape the cells, collect the extract, and centrifuge to pellet protein and cell debris.

-

Sample Analysis: Analyze the supernatant (containing metabolites) using LC-MS/MS or GC-MS to identify and quantify the mass isotopologues of downstream metabolites, revealing the incorporation of deuterium.[7]

Quality Control and Analytical Methods

Ensuring the purity and concentration of D-Galactose is crucial for reproducible experiments.

-

Purity and Identity (HPLC): High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a standard method for determining the purity of D-Galactose and separating it from related sugars. A common setup uses an amino or specialized carbohydrate column.[8]

-

Isotopic Enrichment (Mass Spectrometry): The isotopic purity of this compound is determined by high-resolution mass spectrometry (HR-MS). The relative abundance of the molecular ions corresponding to the unlabeled (M+0) and deuterated (M+n) forms allows for the calculation of isotopic enrichment.[5]

-

Quantification in Biological Samples (GC-MS/LC-MS): For quantifying D-Galactose in plasma or tissue extracts, a stable-isotope dilution method using this compound as an internal standard is highly accurate. After sample cleanup and derivatization (e.g., to aldononitrile pentaacetate for GC-MS), the ratio of the analyte to the internal standard is measured.[5]

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. carolina.com [carolina.com]

- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]

Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by the stable isotope deuterium, are increasingly pivotal in pharmaceutical research and development. This strategic isotopic substitution can significantly alter a compound's metabolic fate, often leading to an improved pharmacokinetic profile and, in some cases, a more favorable toxicity profile. The foundational principle behind these alterations is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage. While generally considered to have low toxicity and being non-radioactive, the unique physicochemical properties and altered biological processing of deuterated compounds necessitate a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth overview of safety and handling guidelines for deuterated compounds, tailored for laboratory and drug development settings.

General Safety and Handling Precautions

The safe handling of deuterated compounds is predicated on a combination of standard laboratory best practices and specific considerations related to their isotopic nature. Although they are not radioactive, their chemical reactivity and physical properties can differ from their non-deuterated counterparts.[1]

A logical workflow for the general handling of deuterated compounds is presented below.

Key recommendations include:

-

Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) for the specific deuterated compound. As a standard, appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, should be worn. For highly volatile or toxic compounds, work should be conducted in a certified chemical fume hood.[1]

-

Chemical Inventory and Labeling: Maintain a meticulous and up-to-date inventory of all deuterated compounds. All containers must be clearly labeled with the chemical name, deuteration level, and any specific hazard warnings.[1]

-

Protection from Moisture: Many deuterated compounds are hygroscopic. For these, it is crucial to work in a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium (H-D) exchange, which can compromise isotopic purity.[2] Use of a glove box or Schlenk line is recommended for handling highly sensitive materials.

-

Ventilation: Always handle deuterated compounds in a well-ventilated area. For volatile compounds, a fume hood is mandatory.

Storage and Stability

Proper storage is critical for maintaining the integrity and stability of deuterated compounds.[3] General recommendations include:

-

Temperature: Many deuterated compounds, especially solutions and volatile substances, require refrigeration (2°C to 8°C) or freezing (-20°C or below) for long-term storage.[4] Always refer to the manufacturer's Certificate of Analysis (CoA) for specific storage temperatures.[4]

-

Containers: Store deuterated compounds in well-sealed, airtight containers to prevent evaporation and contamination.[4] For light-sensitive compounds, amber glass vials are essential to prevent photodegradation.[3]

-

Hygroscopic Compounds: Store hygroscopic materials in a desiccator over a suitable drying agent or in a glove box with a controlled low-humidity atmosphere.[2]

Table 1: Recommended Storage Conditions for Common Deuterated Compounds

| Compound Type | Recommended Temperature | Relative Humidity | Container | Special Considerations |

| General Small Molecules (Solid) | 2-8°C or -20°C for long-term | < 40% RH (Dry Place) | Amber vials or opaque containers | Allow to equilibrate to room temperature before opening to prevent condensation.[3] |

| Deuterated Solvents (e.g., Chloroform-d) | As per non-deuterated analog, often refrigerated | N/A (sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage. |

| Deuterated APIs | As per non-deuterated analog, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analog | Required if photosensitive | Stability studies should be conducted according to ICH guidelines. |

Disposal

Deuterated waste should be treated as hazardous chemical waste.[1] Key disposal considerations include:

-

Waste Segregation: It is crucial to segregate different types of deuterated waste (e.g., chlorinated vs. non-chlorinated solvents) into clearly labeled, separate waste containers.[1]

-

Institutional Guidelines: All waste disposal must be conducted in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1]

-

Empty Containers: Empty containers that held deuterated compounds should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.[1]

The Kinetic Isotope Effect and Safety Implications

The substitution of hydrogen with deuterium creates a stronger chemical bond, which is the basis of the kinetic isotope effect (KIE).[5] This effect can significantly alter the metabolism of a drug, potentially leading to a safer profile by reducing the formation of toxic metabolites.[2][6]

The following diagram illustrates how the kinetic isotope effect can alter the metabolic pathway of a drug.

References

- 1. Some of the physical properties of H2O and D2O areas follows:Account for .. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Metabolic Labeling of Glycoproteins with D-Galactose-d7: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of glycoprotein synthesis, trafficking, and turnover. By introducing a stable isotope-labeled monosaccharide precursor into cell culture, glycoproteins can be "tagged" for subsequent enrichment and analysis by mass spectrometry. This application note provides a detailed protocol for the metabolic labeling of glycoproteins using D-Galactose-d7, a deuterated form of D-galactose. This approach enables the relative and absolute quantification of galactosylated glycoproteins, providing valuable insights into the biology of glycosylation in various physiological and pathological contexts.

D-Galactose is a key monosaccharide in the biosynthesis of a wide array of glycoproteins and glycolipids. Once taken up by cells, it enters the Leloir pathway to be converted into UDP-galactose, the activated form used by glycosyltransferases in the Golgi apparatus to append galactose residues to growing glycan chains. By substituting standard D-galactose with D-Galactose-d7 in the culture medium, the deuterium-labeled sugar is incorporated into newly synthesized glycoproteins. The resulting mass shift of +7 Daltons per incorporated D-Galactose-d7 molecule allows for their differentiation from pre-existing, unlabeled glycoprotein populations by mass spectrometry.

Signaling Pathway: The Leloir Pathway for Galactose Metabolism

The incorporation of D-Galactose-d7 into glycoproteins is dependent on the Leloir pathway, which metabolizes galactose into UDP-glucose.[1][2][3][4][5] This metabolic pathway is a critical route for the utilization of galactose derived from extracellular sources.

Caption: The Leloir Pathway for D-Galactose-d7 Metabolism.

Experimental Protocols

This section details the key experimental procedures for the metabolic labeling of glycoproteins with D-Galactose-d7, from cell culture to sample preparation for mass spectrometry analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with D-Galactose-d7

This protocol describes the culture of mammalian cells in a medium supplemented with D-Galactose-d7 to achieve metabolic incorporation of the stable isotope-labeled sugar into glycoproteins.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

D-Galactose-d7 (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Phosphate-buffered saline (PBS), sterile

-

Cell scraper or trypsin-EDTA

Procedure:

-

Cell Culture: Culture cells to approximately 80% confluency in standard complete culture medium.

-

Medium Preparation: Prepare the labeling medium by supplementing a glucose-free version of the complete culture medium with dialyzed FBS and the desired concentration of D-Galactose-d7. A starting concentration range of 0.75 mM to 5 mM D-galactose has been shown to be effective.[6] The optimal concentration should be determined empirically for each cell line.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed D-Galactose-d7 labeling medium to the cells.

-

-

Incubation: Incubate the cells for a period of 1 to 7 days.[6] The optimal labeling time will depend on the turnover rate of the glycoproteins of interest and should be determined through a time-course experiment.

-

Cell Harvest:

-

After the labeling period, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in ice-cold PBS or by using trypsin-EDTA.

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet twice with ice-cold PBS.

-

The cell pellet can be stored at -80°C until further processing.

-

Protocol 2: Glycoprotein Enrichment

Following metabolic labeling, glycoproteins can be enriched from the total cell lysate to reduce sample complexity and increase the sensitivity of detection by mass spectrometry. Lectin affinity chromatography is a widely used method for this purpose.[7][8][9][10][11]

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Lectin-agarose beads (e.g., Concanavalin A, Wheat Germ Agglutinin)

-

Spin columns

-

Wash buffer (lysis buffer without detergents)

-

Elution buffer (e.g., wash buffer containing a competing sugar)

Procedure:

-

Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

-

Lectin Incubation: Incubate the clarified lysate with lectin-agarose beads with gentle agitation at 4°C.

-

Washing:

-

Transfer the slurry to a spin column.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound glycoproteins using an elution buffer containing a high concentration of the competing sugar specific for the lectin used.

-

Sample Preparation for Digestion: The eluted glycoproteins can be concentrated and buffer-exchanged into a digestion-compatible buffer.

Protocol 3: Protein Digestion and Glycopeptide Enrichment

For mass spectrometry analysis at the peptide level, the enriched glycoproteins are digested into peptides. Subsequently, glycopeptides can be further enriched.

Materials:

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges

Procedure:

-

Reduction and Alkylation:

-

Resuspend the glycoprotein sample in a denaturation buffer.

-

Add DTT to reduce disulfide bonds.

-

Add IAA to alkylate the free sulfhydryl groups.

-

-

Tryptic Digestion:

-

Dilute the sample to reduce the concentration of the denaturant.

-

Add trypsin and incubate overnight at 37°C.

-

-

Glycopeptide Enrichment (HILIC):

-

Condition a HILIC SPE cartridge.

-

Load the peptide digest onto the cartridge.

-

Wash the cartridge to remove non-glycosylated peptides.

-

Elute the glycopeptides with an aqueous elution buffer.

-

-

Desalting: Desalt the enriched glycopeptides using a C18 SPE cartridge.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a D-Galactose-d7 metabolic labeling experiment. The data illustrates the relative abundance of a specific glycopeptide from a protein of interest under two different experimental conditions.

| Glycopeptide | Condition A (Relative Abundance) | Condition B (Relative Abundance) | Fold Change (B/A) |

| Unlabeled | 1.00 | 0.50 | 0.50 |

| Labeled (d7) | 0.00 | 2.50 | - |

Downstream Analysis: Mass Spectrometry

The enriched and desalted glycopeptides are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15][16][17]

LC-MS/MS Parameters:

-

Liquid Chromatography: Use a reversed-phase nano-LC system with a suitable gradient to separate the glycopeptides.

-

Mass Spectrometry:

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

The MS1 scan should cover a mass range appropriate for detecting both unlabeled and labeled glycopeptides.

-

The MS2 scans should be acquired using a fragmentation method such as Higher-energy Collisional Dissociation (HCD) to obtain fragment ions from both the peptide backbone and the glycan.

-

Data Analysis:

Specialized software is required for the identification and quantification of glycopeptides from the complex MS/MS data. The software should be capable of:

-

Identifying the peptide sequence.

-

Determining the glycan composition.

-

Localizing the glycosylation site.

-

Quantifying the relative abundance of the unlabeled and D-Galactose-d7 labeled glycopeptides based on the extracted ion chromatograms of their precursor ions.

Experimental Workflow

The overall experimental workflow for metabolic labeling of glycoproteins with D-Galactose-d7 is depicted below.

Caption: Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Leloir pathway - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ORAL D-GALACTOSE SUPPLEMENTATION IN PGM1-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-glycoprotein enrichment by lectin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycoprotein enrichment through lectin affinity techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 10. Enrichment of Modified Peptides Using Multilectin Affinity Chromatography (M-LAC) - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative mass spectrometric analysis of glycoproteins combined with enrichment methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in mass spectrometric analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Deuterated D-Galactose in NMR Spectroscopy for Structural Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of deuterated D-Galactose (D-Galactose-d) in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of biomolecules and their interactions. The use of deuterated carbohydrates simplifies complex NMR spectra and enhances the quality of structural and interaction data, proving invaluable in drug discovery and development.

Introduction to this compound in NMR Spectroscopy

D-Galactose is a C4 epimer of glucose and a fundamental component of many biologically important glycans, glycoproteins, and glycolipids. Its interactions with proteins, such as lectins and antibodies, are crucial in various physiological and pathological processes. NMR spectroscopy is a powerful technique to study these interactions at an atomic level.

The use of deuterated D-Galactose (this compound), where non-exchangeable protons are replaced with deuterium, offers significant advantages in NMR studies:

-

Spectral Simplification: Deuteration reduces the number of proton signals, minimizing overlap and simplifying complex spectra, which is particularly beneficial for larger molecules and complex mixtures.

-

Improved Resolution and Sensitivity: By reducing proton density, deuteration diminishes dipolar relaxation pathways, leading to sharper signals and improved signal-to-noise ratios in experiments like ¹H-¹⁵N HSQC.

-

Probing Specific Interactions: Selective deuteration allows for the focused study of specific regions of the molecule and their interactions.

This guide will focus on three key NMR techniques where this compound is particularly advantageous: Saturation Transfer Difference (STD) NMR, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, and Diffusion-Ordered Spectroscopy (DOSY).

Data Presentation: NMR Chemical Shifts and Interaction Data

¹H and ¹³C NMR Chemical Shifts of D-Galactose

The following table summarizes the approximate ¹H and ¹³C chemical shifts for the anomeric forms of D-Galactose in D₂O. Note that deuterium substitution will cause small upfield shifts (typically 0.01-0.10 ppm for ¹³C and <0.1 ppm for ¹H) for the attached and neighboring nuclei, a phenomenon known as the deuterium isotope effect[1][2]. The exact shifts for this compound may vary slightly depending on the specific deuteration pattern, temperature, and pH.

| Anomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-pyranose | H-1 | ~5.23 | C-1: ~95.0 |

| H-2 | ~3.55 | C-2: ~71.1 | |

| H-3 | ~3.85 | C-3: ~75.5 | |

| H-4 | ~3.90 | C-4: ~70.2 | |

| H-5 | ~4.15 | C-5: ~74.6 | |

| H-6a, H-6b | ~3.75 | C-6: ~63.2 | |

| β-pyranose | H-1 | ~4.65 | C-1: ~99.2 |

| H-2 | ~3.50 | C-2: ~74.6 | |

| H-3 | ~3.65 | C-3: ~75.5 | |

| H-4 | ~3.90 | C-4: ~71.1 | |

| H-5 | ~3.70 | C-5: ~74.6 | |

| H-6a, H-6b | ~3.75 | C-6: ~63.2 |

Data compiled from various sources, including the Biological Magnetic Resonance Bank (BMRB) entry bmse000013[3].

Quantitative Data from Protein-Ligand Interaction Studies

The following table provides a template for summarizing quantitative data obtained from NMR titration experiments. Real experimental values should be populated based on specific studies.

| Protein | Ligand | NMR Method | Dissociation Constant (Kd) | Reference |

| Ricinus communis agglutinin I (RCA₁₂₀) | Methyl β-D-galactoside | STD NMR | Micromolar range | [4] |

| Cholera toxin subunit B (CTB) | 3-nitrophenyl-α-D-galactopyranoside | DEEP-STD NMR | - | [5][6] |

| Lectin from Viscum album (VAA) | Galα(1→3)Gal | STD NMR | - | [7] |

Experimental Protocols

Saturation Transfer Difference (STD) NMR for Epitope Mapping

STD NMR is a powerful method to identify which parts of a ligand are in close proximity to a protein receptor, known as epitope mapping[4][8]. The experiment relies on the transfer of saturation from the protein to the bound ligand.

Workflow for STD NMR:

Caption: Workflow for an STD NMR experiment.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 5-10 mM) in the same deuterated buffer.

-

Create the final NMR sample by mixing the protein and this compound solutions to achieve a molar ratio of approximately 1:100 (protein:ligand). The final volume should be sufficient for the NMR tube (typically 500-600 µL).

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to verify the sample and identify the chemical shifts of this compound.

-

Set up the STD NMR experiment (e.g., using a pre-defined pulse program like stddiff.f on Bruker instruments).

-

On-resonance irradiation: Select a frequency where only protein signals (typically aliphatic protons between -1.0 and 1.0 ppm) resonate and are well-separated from ligand signals.

-

Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).

-

Saturation time: A saturation time of 2 seconds is a good starting point, but this may need to be optimized.

-

Acquire the on-resonance and off-resonance spectra as an interleaved experiment to minimize artifacts from instrumental instability.

-

-

Data Processing and Analysis:

-

Process the raw data to obtain the on-resonance and off-resonance spectra.

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Only signals from the binding ligand will appear in the STD spectrum.

-

Integrate the signals in the STD spectrum and the reference (off-resonance) spectrum.

-

Calculate the STD amplification factor for each proton of this compound: STD_amp = (I_off - I_on) / I_off * (excess of ligand).

-

Normalize the STD amplification factors by setting the largest value to 100%. This provides a relative measure of the proximity of each proton to the protein surface, creating an epitope map.

-

¹H-¹⁵N HSQC Titration for Binding Site Mapping and Kd Determination